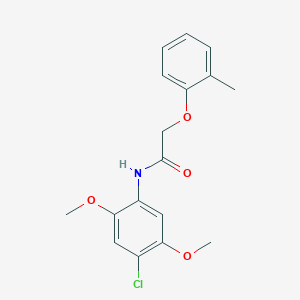
4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a compound that belongs to the thiazole family. This compound has gained attention in scientific research due to its potential applications in different fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that the compound interacts with different receptors in the central nervous system, including GABA-A, NMDA, and serotonin receptors. These interactions lead to the modulation of neurotransmitter release and neuronal excitability, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine are diverse. This compound has been shown to reduce pain and inflammation, increase the threshold for convulsions, and enhance cognitive function. It has also been reported to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine in lab experiments include its diverse pharmacological properties, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine. These include investigating its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of novel pharmacological agents with improved efficacy and safety profiles.
In conclusion, 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine is a compound with potential applications in scientific research due to its diverse pharmacological properties. Its ease of synthesis and relatively low cost make it an attractive target for further investigation. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine involves the reaction between 4-chlorobenzaldehyde, 2-phenylethylamine, and thiosemicarbazide. The reaction takes place under reflux conditions in ethanol and produces a yellow solid. The purity of the compound can be improved by recrystallization in ethanol.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine has potential applications in scientific research due to its pharmacological properties. This compound has been studied for its anticonvulsant, analgesic, anti-inflammatory, and antidepressant activities. It has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKWQYHWFDHWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(methylsulfonyl)-5-[(4-phenyl-1-piperazinyl)carbonyl]indoline](/img/structure/B5796913.png)


![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5796948.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5796967.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)
![N-benzyl-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B5796989.png)
![1-{[(4-methylphenyl)thio]acetyl}pyrrolidine](/img/structure/B5796992.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)